molecular formula C17H16N4O2 B12876758 N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide CAS No. 2810-37-9

N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide

Cat. No.: B12876758
CAS No.: 2810-37-9
M. Wt: 308.33 g/mol
InChI Key: SFHMVMJOPDDMNQ-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

The synthesis of N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with a suitable propylating agent, followed by formylation of the resulting intermediate. The synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide can be compared with other benzotriazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific formylbenzamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2810-37-9

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[3-(benzotriazol-1-yl)propyl]-2-formylbenzamide

InChI

InChI=1S/C17H16N4O2/c22-12-13-6-1-2-7-14(13)17(23)18-10-5-11-21-16-9-4-3-8-15(16)19-20-21/h1-4,6-9,12H,5,10-11H2,(H,18,23)

InChI Key

SFHMVMJOPDDMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)NCCCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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